1-(Oxetan-3-yl)piperazine oxalate
Description
BenchChem offers high-quality 1-(Oxetan-3-yl)piperazine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxetan-3-yl)piperazine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxalic acid;1-(oxetan-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c1-3-9(4-2-8-1)7-5-10-6-7;3-1(4)2(5)6/h7-8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBSXNIILDWCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-19-8 | |
| Record name | Piperazine, 1-(3-oxetanyl)-, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Whitepaper: 1-(Oxetan-3-yl)piperazine Oxalate
This technical guide details the chemical properties, synthetic utility, and medicinal chemistry applications of 1-(Oxetan-3-yl)piperazine oxalate , a critical building block for modulating physicochemical properties in drug discovery.
A Strategic Building Block for Physicochemical Modulation in Drug Design
Executive Summary
In modern medicinal chemistry, the 1-(oxetan-3-yl)piperazine moiety has emerged as a privileged pharmacophore, serving as a superior bioisostere for N-methyl piperazine, morpholine, and gem-dimethyl groups. Its primary utility lies in the "Oxetane Effect"—the ability to lower lipophilicity (LogD) and modulate basicity (pKa) without altering steric bulk.
This guide focuses on the oxalate salt form (CAS: 1523571-19-8), which is the preferred solid-state form for storage and handling due to the hygroscopic and unstable nature of the free base.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The oxalate salt typically exists as a 2:1 stoichiometry (two moles of base to one mole of oxalic acid), ensuring a stable, crystalline solid.
| Property | Specification |
| Chemical Name | 1-(Oxetan-3-yl)piperazine oxalate (2:1) |
| CAS Number | 1523571-19-8 (Oxalate); 1254115-23-5 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 374.43 g/mol (Salt); 142.20 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O) |
| pKa (Calculated) | ~6.2 (N-oxetan) / ~9.8 (NH distal) — Oxetane lowers proximal pKa |
| Storage | 2–8°C, Hygroscopic; Store under inert atmosphere (Argon/Nitrogen) |
Medicinal Chemistry Logic: The "Oxetane Effect"[2][3][4]
The strategic replacement of an N-methyl or N-isopropyl group with an N-oxetanyl group is a proven tactic to improve the drug-like properties of a lead compound.
3.1 Mechanism of Action
-
Lipophilicity Reduction: The oxetane oxygen acts as a hydrogen bond acceptor, increasing polarity. This typically lowers LogD by 0.5–1.0 units compared to a gem-dimethyl or N-isopropyl group, improving metabolic stability and solubility.
-
Basicity Modulation (Safety): The oxetane ring is electron-withdrawing.[1] It lowers the pKa of the attached nitrogen by approximately 1–2 units compared to an N-methyl group. This reduction in basicity is critical for:
-
Reducing hERG Inhibition: High basicity is a key driver of hERG channel blockade (cardiotoxicity).
-
Improving Permeability: A lower pKa means a higher fraction of the molecule is uncharged at physiological pH (7.4).
-
-
Metabolic Blocking: The oxetane ring sterically and electronically protects the nitrogen from oxidative N-dealkylation (a common clearance pathway for N-methyl groups).
3.2 Visualizing the Bioisosteric Replacement
Caption: Transition from N-Methyl to N-Oxetanyl piperazine improves safety and solubility profiles.[1]
Experimental Protocols
4.1 Desalting Protocol (Preparation of Free Base)
Since the oxalate salt is used for stability, the free base must often be liberated in situ or prior to coupling reactions (e.g., Buchwald-Hartwig or SNAr).
Reagents: 1-(Oxetan-3-yl)piperazine oxalate, Potassium Carbonate (
Procedure:
-
Suspension: Suspend 1.0 eq of 1-(Oxetan-3-yl)piperazine oxalate in MeCN (10 mL/g).
-
Neutralization: Add 3.0 eq of pulverized
. -
Liberation: Stir vigorously at room temperature for 2 hours. The mixture will become a suspension of potassium oxalate.
-
Filtration: Filter off the solid potassium oxalate/carbonate residues.
-
Usage: The filtrate contains the free amine and can be used directly in subsequent nucleophilic substitution or coupling reactions. Note: Do not concentrate to dryness if avoiding polymerization/decomposition is critical; use as a solution.
4.2 Synthesis of the Building Block (Reductive Amination)
If the commercial oxalate is unavailable, the core scaffold is synthesized via reductive amination of oxetan-3-one.
Reaction:
Step-by-Step:
-
Dissolve Piperazine (3.0 eq, excess to prevent bis-alkylation) in anhydrous DCM.
-
Add Oxetan-3-one (1.0 eq) followed by Acetic Acid (1.0 eq). Stir for 30 min.
-
Cool to 0°C and add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Warm to RT and stir overnight.
-
Quench: Add saturated aqueous
. -
Extraction: Extract with DCM (3x). The product is in the organic phase.
-
Purification: Since excess piperazine was used, it must be removed. Wash organic layer with brine. If necessary, purify via column chromatography (DCM:MeOH:NH4OH).
-
Salt Formation: Dissolve free base in Ethanol. Add Oxalic Acid (0.5 eq for 2:1 salt) dissolved in Ethanol. Filter the precipitate.
4.3 Synthetic Workflow Diagram
Caption: Synthetic pathway from raw materials to the stable oxalate salt and downstream usage.
Handling & Safety (E-E-A-T)
-
Hazard Classification: The compound is an Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[2]
-
Handling: Always handle in a fume hood. The free base is a secondary amine and can react with atmospheric
. -
Stability: The oxetane ring is acid-sensitive. Avoid strong aqueous acids (e.g., 6M HCl) at high temperatures, as this can lead to ring opening (hydrolysis) to form the 1,3-diol. The oxalate salt is stable because oxalic acid is a weak organic acid that does not trigger ring opening under storage conditions.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5] Angewandte Chemie International Edition, 49(16), 2816-2850. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes and Their Application as Bioisosteres." Journal of Organic Chemistry, 75(19), 6463–6472. Link
-
PubChem. (n.d.).[2] "1-(Oxetan-3-yl)piperazine."[6][7][2][8][9][10][11][12] National Library of Medicine. Accessed 2024.[6][13] Link[2]
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
-
Barnes-Seeman, D. (2023).[9] "Oxetanes in Drug Discovery Campaigns."[1][3][4] Journal of Medicinal Chemistry, 66(18), 12693–12722. Link
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- 13. fishersci.co.uk [fishersci.co.uk]
Technical Guide: Spectroscopic Characterization of 1-(Oxetan-3-yl)piperazine Oxalate
This guide provides an in-depth technical analysis of the spectroscopic characterization of 1-(Oxetan-3-yl)piperazine oxalate , a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors such as Rilzabrutinib.
The content is structured to support analytical method development, quality control, and structural validation.
Executive Summary & Chemical Identity
1-(Oxetan-3-yl)piperazine is a specialized saturated heterocycle used as a "gem-dimethyl" surrogate in medicinal chemistry. The oxetane ring offers improved metabolic stability and solubility compared to gem-dimethyl groups, while the piperazine moiety serves as a versatile linker. The oxalate salt form is frequently employed to stabilize the amine, improving crystallinity and shelf-life during GMP manufacturing.
Chemical Specifications
| Parameter | Detail |
| Compound Name | 1-(Oxetan-3-yl)piperazine oxalate |
| Free Base CAS | 1254115-23-5 |
| Oxalate Salt CAS | 1956320-26-5 |
| Molecular Formula | C₇H₁₄N₂O[1][2][3][4][5][6][7][8][9][10][11][12] · C₂H₂O₄ |
| Molecular Weight | 142.20 (Free Base) + 90.03 (Oxalic Acid) = 232.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO; slightly soluble in Methanol |
Synthesis & Processing Workflow
Understanding the sample origin is vital for interpreting impurity profiles in spectra. The compound is typically synthesized via reductive amination, followed by salt formation.
Process Flow Diagram
Figure 1: Synthetic pathway from raw materials to the stable oxalate salt.
Spectroscopic Analysis: NMR
Nuclear Magnetic Resonance (NMR) is the primary tool for structural verification. Note that while the free base exhibits sharp, distinct signals, the oxalate salt will show downfield shifts in the piperazine ring due to protonation of the nitrogen atoms.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆ is recommended for the oxalate salt to ensure complete solubility and prevent exchange broadening often seen in D₂O.
Experimental Data (Free Base Reference)
Source: Validated against commercial standards (e.g., ChemicalBook, SynZeal).
| Position (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 4.51 | Triplet (t) | 2H | Oxetane C2/C4-H | Deshielded by adjacent Oxygen; characteristic oxetane ring strain. |
| 4.41 | Triplet (t) | 2H | Oxetane C2/C4-H | Second set of oxetane protons (AB system character). |
| 3.30 - 3.36 | Multiplet (m) | 1H | Oxetane C3-H | Methine proton linking the two rings. Often masked by water signal in DMSO. |
| 2.69 | Triplet (t) | 4H | Piperazine N-CH₂ | Protons adjacent to the alkylated nitrogen. |
| 2.14 | Broad Singlet | 4H | Piperazine NH-CH₂ | Protons adjacent to the secondary amine (exchangeable). |
Predicted Shifts for Oxalate Salt
Upon salt formation, the basic nitrogen atoms of the piperazine ring become protonated.
-
Piperazine Ring: The signals at 2.14 ppm and 2.69 ppm will shift downfield, typically converging into a broad multiplet region between 3.00 – 3.50 ppm .
-
Oxetane Ring: The oxetane signals (4.41–4.51 ppm) remain relatively stable but may show slight shifts due to the inductive effect of the cationic ammonium center.
-
Exchangeable Protons: A very broad singlet (ammonium protons) may be visible >8.0 ppm in dry DMSO-d₆.
Carbon NMR (¹³C NMR)
The ¹³C spectrum provides confirmation of the carbon skeleton and the presence of the oxalate counterion.
| Chemical Shift (δ ppm) | Assignment | Notes |
| 163.0 - 165.0 | Oxalate (C=O) | Distinctive carbonyl signal confirming the salt form. |
| 73.0 - 75.0 | Oxetane C2/C4 | High shift due to ether oxygen and ring strain. |
| 58.0 - 60.0 | Oxetane C3 | Methine carbon; pivotal attachment point. |
| 48.0 - 52.0 | Piperazine CH₂ | Signals may split or broaden depending on protonation symmetry. |
Mass Spectrometry (MS) Analysis
Mass spectrometry confirms the molecular weight of the cation. The oxalate anion is typically not observed in positive mode ESI.
Experimental Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
-
Carrier Solvent: Methanol/Water + 0.1% Formic Acid.
MS Data Table
| m/z Value | Ion Identity | Interpretation |
| 143.1 | [M+H]⁺ | Protonated molecular ion of the free base (C₇H₁₅N₂O⁺). |
| 165.1 | [M+Na]⁺ | Sodium adduct (common in glass storage). |
| ~85-100 | Fragments | Fragmentation of the oxetane ring is common at high collision energies. |
Fragmentation Pathway: The oxetane ring is fragile. Under high fragmentation energy (CID), loss of the oxetane ring (C₃H₅O) or ring opening is the primary degradation pathway.
Figure 2: Primary fragmentation logic for structural confirmation.
Quality Control & Purity Assessment
When analyzing the oxalate salt, specific attention must be paid to stoichiometry.
-
Stoichiometry Check (NMR): Integrate the Oxetane C2/C4 protons (4H total, ~4.5 ppm) against the Oxalic Acid peak (if visible/non-exchangeable) or use Elemental Analysis (CHN) to confirm the 1:1 ratio.
-
Free Base Content: Ensure no unreacted free base remains. The shift of the piperazine protons is the best indicator of complete salt formation.
-
Residual Solvents: Synthesis in methanol/ethyl acetate (as described in patents) often leaves trapped solvent residues in the crystal lattice. Check for singlets at 3.17 ppm (MeOH) or multiplets for EtOAc.
References
-
World Intellectual Property Organization. (2014). Pyrazolopyrimidine compounds as kinase inhibitors.[13] WO2014039899A1. Link
-
SynZeal Research. (2024). 1-(Oxetan-3-yl)piperazine (CAS 1254115-23-5) and Oxalate Salt (CAS 1956320-26-5) Data Sheets.[2][3]Link
-
ChemicalBook. (2025). 1-(Oxetan-3-yl)piperazine 1H NMR and MS Spectra Data.Link
-
MolCore. (2024). Structure and Properties of 1-(Oxetan-3-yl)piperazine.[3]Link
Sources
- 1. Rilzabrutinib Enantiomer | CAS No. 1575596-77-8 | | SynZeal [synzeal.com]
- 2. Rilzabrutinib Impurity 9 | CAS No. 3024826-40-9 | | SynZeal [synzeal.com]
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- 4. Rilzabrutinib N-Oxide Impurity 2 | CAS No. NA | | SynZeal [synzeal.com]
- 5. Rilzabrutinib N-Oxide Impurity 2 | CAS No. NA | | SynZeal [synzeal.com]
- 6. Rilzabrutinib Impurity 7 | CAS No. 1276110-38-3 | | SynZeal [synzeal.com]
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- 8. 5-Azacytidine(320-67-2) 1H NMR [m.chemicalbook.com]
- 9. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
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- 12. tandfonline.com [tandfonline.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for Coupling Reactions with 1-(Oxetan-3-yl)piperazine Oxalate
Introduction: The Strategic Value of the Oxetane-Piperazine Moiety in Modern Drug Discovery
The confluence of the piperazine scaffold and the oxetane ring in the reagent 1-(Oxetan-3-yl)piperazine represents a powerful building block for medicinal chemistry and drug development. Piperazine derivatives are ubiquitous in pharmaceuticals, valued for their ability to introduce a basic nitrogen atom, enhance aqueous solubility, and act as a versatile linker between different pharmacophoric elements[1][2]. The incorporation of an oxetane moiety further refines the physicochemical properties of the parent molecule. Oxetanes are small, polar, three-dimensional motifs that can serve as bioisosteres for carbonyl groups, improve metabolic stability, and modulate the basicity of adjacent amines[3]. Specifically, the electron-withdrawing nature of the oxetane ring can lower the pKa of the distal piperazine nitrogen, which can be advantageous for optimizing drug-target interactions and pharmacokinetic profiles[3].
This guide provides detailed application notes and protocols for the use of 1-(Oxetan-3-yl)piperazine oxalate in two of the most fundamental transformations in pharmaceutical synthesis: the Buchwald-Hartwig amination for the formation of C-N bonds and amide coupling for the construction of amide linkages. The oxalate salt form of this reagent offers improved handling and stability compared to the free base. The protocols detailed herein account for the in-situ liberation of the free amine, a critical consideration for successful coupling.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Name | 1-(Oxetan-3-yl)piperazine oxalate | - |
| CAS Number | 1254115-23-5 (free base) | [4] |
| Molecular Formula | C₇H₁₄N₂O (free base) | [4] |
| Molecular Weight | 142.20 g/mol (free base) | [4] |
| Appearance | White to off-white solid | - |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[4] | - |
Handling and Storage: 1-(Oxetan-3-yl)piperazine oxalate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place.
Part 1: Buchwald-Hartwig Amination with Aryl Halides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines[5]. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, a transformation that is often challenging to achieve through classical methods[5].
Causality Behind Experimental Choices
-
The Oxalate Salt: 1-(Oxetan-3-yl)piperazine oxalate is a salt of a di-acid (oxalic acid) and a di-amine (1-(Oxetan-3-yl)piperazine). To participate in the catalytic cycle, the free secondary amine of the piperazine must be liberated. This is achieved by the addition of a suitable base in a quantity sufficient to neutralize both the oxalic acid and the protonated piperazine nitrogens. Typically, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is employed.
-
Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and the phosphine ligand. Sterically hindered and electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often crucial for promoting the reductive elimination step and achieving high yields, especially with less reactive aryl chlorides.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used to ensure the solubility of the reactants and to prevent the deactivation of the catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general procedure for the coupling of an aryl bromide with 1-(Oxetan-3-yl)piperazine oxalate.
Reagents and Materials:
| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. |
| Aryl Bromide | Varies | Varies | 1.0 |
| 1-(Oxetan-3-yl)piperazine oxalate | 1706458-52-7 | 232.24 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01-0.05 |
| XPhos | 564483-18-7 | 476.65 | 0.02-0.10 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 3.0 |
| Anhydrous Toluene | 108-88-3 | 92.14 | - |
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 1-(Oxetan-3-yl)piperazine oxalate (1.2 mmol, 278.7 mg), and sodium tert-butoxide (3.0 mmol, 288.3 mg).
-
In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the Pd₂(dba)₃ and XPhos to the Schlenk tube.
-
Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(oxetan-3-yl)piperazine.
Part 2: Amide Coupling with Carboxylic Acids
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry[6]. The coupling of a carboxylic acid with an amine, such as 1-(Oxetan-3-yl)piperazine, requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Causality Behind Experimental Choices
-
In-situ Amine Liberation: Similar to the Buchwald-Hartwig reaction, the oxalate salt must be neutralized to generate the free piperazine for the amide coupling. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added in sufficient quantity to neutralize the oxalic acid and the protonated piperazine.
-
Coupling Reagents: A wide variety of coupling reagents are available for amide bond formation. Carbodiimide-based reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), are commonly used. These additives act as activated ester intermediates, which minimizes side reactions and reduces the risk of racemization if the carboxylic acid contains a stereocenter. Uronium-based reagents like HATU are also highly effective, particularly for coupling less reactive amines or sterically hindered substrates[7].
-
Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) are standard choices for amide coupling reactions.
Experimental Workflow: Amide Coupling
Caption: Workflow for Amide Coupling Reaction.
Detailed Protocol: Amide Coupling with a Carboxylic Acid using EDC/HOBt
This protocol provides a general procedure for the amide coupling of a carboxylic acid with 1-(Oxetan-3-yl)piperazine oxalate.
Reagents and Materials:
| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. |
| Carboxylic Acid | Varies | Varies | 1.0 |
| 1-(Oxetan-3-yl)piperazine oxalate | 1706458-52-7 | 232.24 | 1.1 |
| EDC·HCl | 25952-53-8 | 191.70 | 1.2 |
| HOBt | 2592-95-2 | 135.13 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 |
| Anhydrous DMF | 68-12-2 | 73.09 | - |
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 mmol), EDC·HCl (1.2 mmol, 229.0 mg), and HOBt (1.2 mmol, 162.2 mg).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve 1-(Oxetan-3-yl)piperazine oxalate (1.1 mmol, 255.5 mg) in a minimal amount of DMF.
-
Add the solution of the piperazine oxalate to the reaction mixture, followed by the addition of DIPEA (3.0 mmol, 0.52 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Conclusion
1-(Oxetan-3-yl)piperazine oxalate is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols provided in this guide for Buchwald-Hartwig amination and amide coupling are robust and can be adapted to a wide range of substrates. Careful consideration of the reaction conditions, particularly the choice of base to liberate the free amine from the oxalate salt, is paramount for achieving high yields and purity. The strategic incorporation of the oxetane-piperazine motif offers a compelling avenue for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.
References
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(Oxetan-3-yl)piperazine Oxalate as a Rigid, Polar Linker in PROTAC Design
Executive Summary
This guide details the application of 1-(Oxetan-3-yl)piperazine oxalate as a strategic linker motif in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional flexible alkyl or PEG chains, this linker introduces structural rigidity and polarity, addressing common "linkerology" failures such as poor aqueous solubility, high lipophilicity (LogP), and rapid metabolic clearance. This document provides validated protocols for handling the oxalate salt, liberating the free base, and efficient conjugation strategies.
Physicochemical Rationale: Why This Linker?
The transition from flexible linear linkers (PEG/Alkyl) to rigid heterocyclic linkers is a paradigm shift in modern degrader design.[1] 1-(Oxetan-3-yl)piperazine combines two powerful medicinal chemistry motifs:
The Oxetane Effect (The "Polar Gem-Dimethyl")
The oxetane ring is a bioisostere for gem-dimethyl or carbonyl groups but offers distinct advantages:
-
Metabolic Stability: The four-membered ether ring is remarkably stable to hydrolytic and oxidative metabolism compared to linear ethers or alkyl chains.
-
Lipophilicity Modulation: Oxetanes lower the LogP/LogD of the parent molecule significantly more than carbocyclic analogs (e.g., cyclobutane), improving water solubility.
-
pKa Modulation: The electron-withdrawing nature of the oxetane oxygen lowers the pKa of the attached piperazine nitrogen (approx. 6.0–6.5 vs. 8.0 for N-alkyl piperazines). This reduces the percentage of ionization at physiological pH, potentially improving membrane permeability while maintaining enough basicity for lysosomal trapping.
The Piperazine Spacer
-
Conformational Restriction: The piperazine ring introduces a rigid spacer that reduces the entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase).
-
Vector Definition: It provides a defined exit vector, critical for orienting the warhead and E3 ligand correctly.
Table 1: Comparative Properties of Linker Motifs
| Property | n-Butyl Linker | PEG-2 Linker | 1-(Oxetan-3-yl)piperazine |
| Rigidity | Low (Flexible) | Low (Flexible) | High (Rigid) |
| Polarity (TPSA) | Low | High | Moderate-High |
| Metabolic Stability | Low (Oxidation prone) | Moderate | High |
| Solubility Impact | Poor | Good | Excellent |
| Entropic Penalty | High | High | Low |
Handling & Preparation: The Oxalate Salt
The reagent is supplied as an oxalate salt . Oxalic acid forms stable, crystalline salts with amines, improving shelf-life and handling compared to the hygroscopic free base / oil. However, the oxalate must be neutralized for nucleophilic coupling reactions.
Protocol A: Isolation of Free Base (Recommended for Scale-up)
Use this method if your coupling reaction is sensitive to acidic byproducts or requires strict stoichiometry.
-
Dissolution: Dissolve 1-(Oxetan-3-yl)piperazine oxalate (1.0 eq) in a minimum volume of water.
-
Basification: Add saturated aqueous Na₂CO₃ or 1N NaOH dropwise until pH > 10.
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).
-
Note: The oxetane-piperazine is polar; simple DCM extraction may leave product in the aqueous phase. Repeated extractions are necessary.
-
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.
-
Caution: Low molecular weight free bases can be volatile. Do not apply high vacuum for extended periods.
-
-
Storage: Use immediately or store under Argon at -20°C.
Protocol B: In-Situ Neutralization (High-Throughput / Small Scale)
Use this method for rapid library synthesis where isolation steps reduce yield.
-
Calculation: The oxalate salt contains acidic protons (typically 1:1 stoichiometry, but check CoA). You need base to neutralize the oxalate plus base for the coupling reaction.
-
Base Selection: Use a non-nucleophilic organic base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).
-
Stoichiometry: Use 3.0–4.0 equivalents of base relative to the linker.
-
1.0 eq to neutralize oxalic acid (HOOC-COOH → HOOC-COO⁻).
-
1.0 eq to fully deprotonate to oxalate dianion (if needed) and liberate the amine.
-
1.0–2.0 eq to drive the coupling reaction.
-
Synthetic Protocols for Conjugation
The secondary amine of the piperazine is the nucleophile. It can be coupled to the E3 ligase ligand (e.g., Thalidomide analog) or the Protein of Interest (POI) ligand.
Workflow Diagram: PROTAC Assembly
Caption: Step-wise assembly of a PROTAC using the oxetane-piperazine linker. The secondary amine is the key reactive handle.
Protocol C: Amide Coupling (Standard)
Connecting the linker to a ligand with a Carboxylic Acid.
Reagents:
-
Carboxylic Acid Partner (1.0 eq)
-
1-(Oxetan-3-yl)piperazine (Free base or Oxalate) (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq if free base; 5.0 eq if oxalate)
-
Solvent: DMF or anhydrous DMA.
Steps:
-
Dissolve the Carboxylic Acid Partner in DMF (0.1 M).
-
Add DIPEA and stir for 5 minutes.
-
Add HATU and stir for 10 minutes to activate the acid (formation of active ester).
-
Add 1-(Oxetan-3-yl)piperazine.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO₃, and brine. Dry and concentrate.
Protocol D: S_NAr Coupling
Connecting the linker to an electron-deficient Aryl Halide (e.g., Lenalidomide-4-F).
Reagents:
-
Fluoro-substituted E3 Ligand (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione) (1.0 eq)
-
1-(Oxetan-3-yl)piperazine (Free base) (1.5 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMSO or NMP.
Steps:
-
Dissolve the Fluoro-ligand and Linker in DMSO (0.2 M).
-
Add DIPEA.
-
Heat to 90°C for 12–16 hours.
-
Note: The secondary amine of piperazine is moderately hindered; heat is often required for S_NAr.
-
-
Workup: Precipitate into water or purify directly via Reverse Phase Preparative HPLC.
Quality Control & Validation
NMR Characterization
When validating the structure, look for these diagnostic signals in ¹H NMR (DMSO-d₆ or CDCl₃):
-
Oxetane Ring: A distinctive set of multiplets around 4.4–4.7 ppm (4H total, often splitting into two groups of 2H) corresponding to the protons adjacent to the oxygen.
-
Methine Proton: The proton at the 3-position of the oxetane (connected to the nitrogen) appears around 3.4–3.6 ppm .
-
Piperazine Ring: Broad multiplets at 2.3–2.6 ppm (protons near the tertiary amine) and 2.8–3.0 ppm (protons near the secondary amine/amide).
Stability Check
Before biological testing, incubate the final PROTAC in PBS (pH 7.4) and Mouse Liver Microsomes (MLM).
-
Target: < 20% degradation after 60 min in MLM.
-
Rationale: The oxetane should confer superior stability compared to a morpholine or simple ethyl-amine linker.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield in Coupling | Oxalate salt interfering with pH. | Switch to Protocol A (Free base isolation) or double the DIPEA amount. |
| Incomplete Reaction (S_NAr) | Steric hindrance of secondary amine. | Increase temperature to 110°C or switch to microwave irradiation (120°C, 30 min). |
| Product in Aqueous Phase | High polarity of the linker. | Use "salting out" method (saturate aqueous phase with NaCl) or use CHCl₃:iPrOH (3:1) for extraction. |
| Oxetane Ring Opening | Exposure to strong Lewis Acids. | Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) during deprotection steps elsewhere in the molecule. Oxetanes are acid-sensitive under harsh conditions. |
References
-
Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
Maple, H. J., et al. (2019). "PROTAC Linkers: The Difference between Life and Death?" Journal of Medicinal Chemistry. [Link]
-
Troup, R. I., et al. (2020). "Physicochemical Properties of PROTACs." Drug Discovery Today: Technologies. [Link]
Sources
Advanced Application Note: 1-(Oxetan-3-yl)piperazine Oxalate in Fragment-Based Drug Design
Executive Summary
In the modern era of FBDD, the industry is actively moving away from "flatland"—libraries dominated by sp²-rich aromatic systems—toward three-dimensional, sp³-rich scaffolds. 1-(Oxetan-3-yl)piperazine oxalate represents a premier "vector-ready" fragment that addresses three critical bottlenecks in early discovery: solubility , metabolic stability , and basicity modulation .[1]
This guide details the physicochemical rationale for using this fragment, provides protocols for its handling (specifically addressing the oxalate salt form), and outlines synthetic pathways for elaborating hits into lead compounds.
Physicochemical Profile & Design Logic
The 1-(Oxetan-3-yl)piperazine moiety is not merely a linker; it is a functional bioisostere designed to improve drug-like properties (DLPs).[1]
Data Summary Table
| Property | Value (Free Base) | Value (Oxalate Salt) | Strategic Significance |
| MW | 142.20 Da | 232.24 Da | Ideal for FBDD (Rule of 3 compliant).[1] |
| LogP | ~ -0.7 | N/A | Highly polar; improves aqueous solubility of lipophilic warheads.[1] |
| TPSA | 24.5 Ų | ~100 Ų (w/ salt) | Low TPSA in free base allows for good membrane permeability.[1] |
| pKa (N4) | ~6.0 - 6.5 | N/A | Critical: The electron-withdrawing oxetane lowers the pKa of the N1 nitrogen, reducing the basicity of the distal N4 amine compared to N-methyl piperazine (pKa ~9.0). |
| sp³ Fraction | 0.86 | 0.86 | High sp³ character enhances selectivity and solubility ("Escape from Flatland").[1] |
The "Oxetane Effect" in Medicinal Chemistry
The oxetane ring acts as a metabolic shield and a polarity modulator.[2]
-
Bioisosterism: It serves as a robust bioisostere for morpholine and gem-dimethyl groups.[1] Unlike morpholine, the oxetane-piperazine scaffold is less lipophilic and often metabolically more stable.[1]
-
Basicity Modulation: By attaching the oxetane to the nitrogen, the basicity of the piperazine is attenuated. This is a proven strategy to reduce hERG channel inhibition , which is often driven by high basicity in lipophilic amines.[1]
-
Metabolic Stability: The oxetane ring is generally resistant to oxidative metabolism (P450s) and blocks N-dealkylation pathways common in N-methyl piperazines.[1]
Visualization: Bioisosteric Design Logic
The following diagram illustrates the strategic replacement logic used when selecting this fragment.
Figure 1: Strategic logic for replacing traditional linkers with the oxetane-piperazine motif to optimize physiochemical properties.[1][3]
Experimental Protocols
Protocol A: Stock Preparation & Salt Management (Critical)
Challenge: The oxalate salt stabilizes the fragment but can interfere with biological assays (e.g., calcium chelation in GPCR assays or inhibition of metalloenzymes). Objective: Prepare a screening-ready stock solution compatible with SPR and NMR.
-
Solubility Check:
-
"In-Situ" Free-Basing (Optional but Recommended for Metallo-targets):
-
If screening against a metalloprotein (e.g., MMPs, HDACs), the oxalate anion acts as a chelator.
-
Step: Dissolve the oxalate salt in water/DCM.[1] Basify with saturated NaHCO₃.[1] Extract the free base into DCM/CHCl₃ (3x).[1] Dry over Na₂SO₄ and concentrate in vacuo.
-
Caution: The free base is a low MW oil and may be volatile. Handle with care.
-
Alternative: Use a scavenger resin (e.g., MP-Carbonate) in the DMSO stock preparation to neutralize the oxalate if strict salt removal is required.
-
Protocol B: Fragment Screening via STD-NMR
Context: Due to its low molecular weight and high solubility, this fragment is ideal for Saturation Transfer Difference (STD) NMR screening.[1]
-
Sample Preparation:
-
Protein: 5–10 µM target protein in deuterated buffer (PBS, pH 7.4).
-
Ligand: 0.5–1.0 mM 1-(Oxetan-3-yl)piperazine (100-fold excess).
-
Control: Run a "buffer + ligand" blank to rule out non-specific aggregation signals.
-
-
Acquisition:
-
Pulse Sequence: Standard STD sequence with on-resonance irradiation (e.g., -0.5 ppm) and off-resonance (e.g., 30 ppm).
-
Temperature: 298 K.[1]
-
-
Analysis:
Protocol C: Synthetic Elaboration (Fragment Growing)
Objective: Couple the secondary amine (N4) of the piperazine to a "warhead" or core scaffold.[1]
Method 1: SNAr (Nucleophilic Aromatic Substitution) [1]
-
Reagents: 1-(Oxetan-3-yl)piperazine (1.0 eq), Aryl Halide (e.g., chloropyrimidine) (1.0 eq), DIPEA (3.0 eq).[1]
-
Solvent: DMF or NMP.[1]
-
Conditions: Heat at 80–100°C for 2–4 hours.[1]
-
Workup: Dilute with water, extract with EtOAc.[1] The polarity of the oxetane may require "salting out" the aqueous layer or using 10% MeOH/DCM for extraction.
Method 2: Reductive Amination (Aldehyde Coupling) [1]
-
Reagents: 1-(Oxetan-3-yl)piperazine (1.0 eq), Aryl Aldehyde (1.0 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.).[1]
-
Solvent: DCE or DCM.
-
Conditions: Stir at RT for 12 hours.
-
Note: This route maintains the basicity of the N4 nitrogen, creating a bis-amine linker system.
Visualization: FBDD Workflow
This diagram outlines the progression from the raw oxalate salt to a lead compound.
Figure 2: Operational workflow for utilizing 1-(Oxetan-3-yl)piperazine in a fragment-based campaign.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] Link[1]
- Foundational paper establishing oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.
-
Stepan, A. F., et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7."[1] Journal of Medicinal Chemistry, 54(22), 7772-7783.[1] Link[1]
- Demonstrates the metabolic stability advantages of the oxetane motif.
-
Barnes-Seeman, D., et al. (2013). "The role of oxetanes in the design of physicochemical properties." MedChemComm, 4, 822-827.[1] Link
- Discusses pKa modulation and solubility improvements using oxetanes.
-
PubChem Compound Summary. "1-(Oxetan-3-yl)piperazine."[1] Link[1]
-
Source for physicochemical data and safety information.[4]
-
-
Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of 3-substituted oxetanes."[1] Organic Letters, 12(9), 1944-1947.[1] Link[1]
- Detailed synthetic routes for oxetane-amine couplings.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Oxetan-3-yl)piperazine Oxalate
Welcome to our dedicated technical support guide for the synthesis of 1-(Oxetan-3-yl)piperazine oxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and ground our recommendations in established scientific principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter. We provide not just solutions, but the underlying chemical reasoning to empower your future syntheses.
Issue 1: Low Yield of 1-(Oxetan-3-yl)piperazine Oxalate
Question: My reaction is consistently resulting in a low yield of the desired 1-(Oxetan-3-yl)piperazine oxalate after purification. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can typically be attributed to several factors, ranging from incomplete reactions to the formation of stable byproducts that are difficult to separate. Let's break down the potential causes and their remedies.
Potential Causes & Solutions:
-
Incomplete Reaction: The nucleophilic substitution reaction between piperazine and an oxetane precursor (e.g., 3-bromooxetane or oxetan-3-one via reductive amination) may not have gone to completion.
-
Troubleshooting Steps:
-
Reaction Time & Temperature: Ensure your reaction is running for a sufficient duration and at the optimal temperature. For nucleophilic substitution with a halo-oxetane, gentle heating may be required. For reductive amination, the reaction progress should be monitored closely by TLC or LC-MS.
-
Stoichiometry: An excess of piperazine is often used to minimize the formation of the di-substituted byproduct (see below). A 2 to 5-fold excess of piperazine is a common starting point.
-
Solvent Choice: The choice of solvent is critical. A polar aprotic solvent such as acetonitrile or DMF can be effective for nucleophilic substitution. For reductive amination, solvents like dichloromethane (DCM) or methanol are frequently employed.
-
-
-
Formation of 1,4-bis(oxetan-3-yl)piperazine: This is a common byproduct where both nitrogen atoms of the piperazine ring have reacted with the oxetane precursor.
-
Troubleshooting Steps:
-
Control Stoichiometry: As mentioned, using a significant excess of piperazine will statistically favor the mono-substitution product.
-
Slow Addition: Adding the oxetane precursor slowly to the reaction mixture containing excess piperazine can help to minimize the formation of the di-substituted product.
-
-
-
Ring-Opening of the Oxetane: The strained four-membered oxetane ring can be susceptible to ring-opening under certain conditions, especially in the presence of strong acids or nucleophiles.
-
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly basic pH during the reaction to avoid acid-catalyzed ring-opening.
-
Temperature Management: Avoid excessive heating, which can promote unwanted side reactions, including ring-opening.
-
-
Visualizing the Reaction and Byproduct Formation:
Caption: Reaction pathway and potential byproduct formation.
Issue 2: Difficulty in Purifying the Final Product
Question: I am observing multiple spots on my TLC plate even after work-up, and purification by column chromatography is proving challenging. What are the likely impurities and how can I effectively purify my product?
Answer:
Purification challenges often stem from the presence of closely related byproducts and unreacted starting materials.
Likely Impurities:
-
Excess Piperazine: Being a basic and water-soluble compound, it can often be removed with an aqueous wash.
-
1,4-bis(oxetan-3-yl)piperazine: This byproduct will have a different polarity compared to the mono-substituted product and should be separable by column chromatography.
-
Ring-Opened Products: These can be more polar and may require a more polar eluent system for separation.
Purification Strategy:
-
Aqueous Wash: Before column chromatography, perform an aqueous wash of the crude reaction mixture (dissolved in an organic solvent like DCM or ethyl acetate) to remove excess piperazine and any water-soluble salts.
-
Column Chromatography:
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., 9:1 DCM:Methanol) and gradually increase the polarity. The use of a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent can help to reduce tailing of the amine products on the silica gel.
-
-
Crystallization of the Oxalate Salt: The formation of the oxalate salt is a purification step in itself. Dissolving the crude free base in a suitable solvent (e.g., isopropanol or ethanol) and adding a solution of oxalic acid will selectively precipitate the desired 1-(Oxetan-3-yl)piperazine oxalate, leaving many impurities in the mother liquor.
Data Summary for Purification:
| Compound | Typical Polarity | Separation Method |
| Piperazine | High | Aqueous Wash |
| 1-(Oxetan-3-yl)piperazine | Moderate | Column Chromatography, Crystallization |
| 1,4-bis(oxetan-3-yl)piperazine | Lower | Column Chromatography |
| Ring-Opened Byproducts | Higher | Column Chromatography |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of 1-(Oxetan-3-yl)piperazine oxalate?
A1: The three most critical parameters are:
-
Stoichiometry of Reactants: As detailed in the troubleshooting guide, maintaining a significant excess of piperazine is crucial to favor the formation of the mono-substituted product.
-
Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent the degradation of the oxetane ring and other side reactions. Careful temperature control is key.
-
pH of the Reaction Mixture: For syntheses involving halo-oxetanes, a slightly basic environment is generally preferred to neutralize any acid formed during the reaction and to prevent acid-catalyzed ring-opening of the oxetane. The use of a non-nucleophilic base may be beneficial.
Q2: Are there alternative synthetic routes to 1-(Oxetan-3-yl)piperazine?
A2: Yes, several synthetic strategies can be employed. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Nucleophilic Substitution: This is a common method involving the reaction of piperazine with a 3-halooxetane (e.g., 3-bromooxetane or 3-iodooxetane).
-
Reductive Amination: This involves the reaction of piperazine with oxetan-3-one in the presence of a reducing agent such as sodium triacetoxyborohydride. This method can be very effective and often proceeds under mild conditions.[1]
-
Ring-opening of an Aziridine: While less common for this specific target, related piperazine derivatives can be synthesized via the ring-opening of an activated aziridine with a suitable nucleophile.
Q3: How does the oxetane ring influence the properties of the final molecule?
A3: The oxetane ring is a valuable structural motif in medicinal chemistry.[2] It is often used as a bioisostere for gem-dimethyl or carbonyl groups.[2] The incorporation of an oxetane can lead to:
-
Improved Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the solubility of the molecule.
-
Modified Lipophilicity: Oxetanes can modulate the lipophilicity (logP) of a compound, which is a critical parameter for drug absorption and distribution.
-
Enhanced Metabolic Stability: The oxetane ring can be more metabolically stable than other functional groups, leading to improved pharmacokinetic properties.[3]
-
Conformational Rigidity: The strained four-membered ring can impart a degree of conformational rigidity to the molecule, which can be beneficial for binding to biological targets.
Q4: What are the safety considerations when working with the reactants and product?
A4: Standard laboratory safety precautions should always be followed.
-
Piperazine: Can cause skin and eye irritation. It is also a respiratory irritant.[4]
-
Oxetane Precursors: Halo-oxetanes and oxetan-3-one should be handled with care as they can be irritants and potentially harmful.
-
1-(Oxetan-3-yl)piperazine: This compound is also classified as a skin and eye irritant and may cause respiratory irritation.[4][5]
-
Oxalic Acid: A corrosive and toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
-
To a solution of piperazine (5 equivalents) in acetonitrile (10 mL per gram of piperazine) in a round-bottom flask, add 3-bromooxetane (1 equivalent).
-
Stir the reaction mixture at 50-60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a DCM/Methanol gradient.
-
Combine the fractions containing the desired product and remove the solvent.
-
Dissolve the resulting free base in isopropanol and add a solution of oxalic acid (1 equivalent) in isopropanol dropwise with stirring.
-
Collect the precipitated 1-(Oxetan-3-yl)piperazine oxalate by filtration, wash with cold isopropanol, and dry under vacuum.
Protocol 2: Synthesis via Reductive Amination
-
To a solution of piperazine (2 equivalents) and oxetan-3-one (1 equivalent) in dichloromethane (DCM, 20 mL per gram of oxetan-3-one), add acetic acid (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Follow steps 6-9 from Protocol 1 for purification and salt formation.
References
- Ningbo Inno Pharmchem Co., Ltd. The Versatility of Oxetanyl Piperazine Derivatives in Chemical Research.
-
Der Pharma Chemica. Synthesis and Biological Activities of[6][7]-Oxazine Derivatives. Available from:
- Atlantis Press. Study on Synthesis Of Oxetan-3-ol.
- Google Patents. Method for the preparation of piperazine and its derivatives.
- SynZeal. 1-(Oxetan-3-yl)piperazine.
- PubMed. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes.
- PubChem. 1-(Oxetan-3-yl)piperazine.
- ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ChemicalBook. 1-(Oxetan-3-yl)piperazine - Safety Data Sheet.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. atlantis-press.com [atlantis-press.com]
"1-(Oxetan-3-yl)piperazine oxalate" purification challenges
Technical Support Center: 1-(Oxetan-3-yl)piperazine Oxalate
Introduction: The "Fragile Balance" of Oxetane Salts
Welcome to the technical support module for 1-(Oxetan-3-yl)piperazine oxalate . If you are reading this, you are likely facing one of two problems: your product is an intractable oil ("oiling out"), or your yields are vanishing due to ring decomposition.
This molecule presents a paradox: you need an acid (oxalic acid) to stabilize the amine as a salt, but the oxetane ring is inherently acid-sensitive due to high ring strain (~107 kJ/mol). The 3-position substitution provides some kinetic stability, but the thermodynamic drive to relieve strain via acid-catalyzed hydrolysis is powerful.
This guide moves beyond standard recipes to the mechanistic causes of failure and provides self-validating protocols to ensure purity.
Module 1: The "Goo" Phase (Oiling Out)
User Issue: "I added oxalic acid to my free base, but instead of a white solid, I got a sticky yellow gum that won't crystallize."
The Root Cause: Solvation vs. Lattice Energy
Amine oxalates are notorious for "oiling out" because the entropic penalty of organizing into a crystal lattice is high, and they hold onto solvent molecules tenaciously. If water is present (even trace amounts from the air or solvent), the highly polar salt prefers to stay in a hydrated amorphous phase.
Troubleshooting Protocol
| Variable | Recommendation | The "Why" (Mechanism) |
| Solvent System | Anhydrous Ethanol (EtOH) + Diethyl Ether (Et₂O) | Methanol is often too solubilizing. EtOH dissolves the salt when hot but forces precipitation when cold/diluted with Et₂O. |
| Water Content | Strictly <0.1% | Water acts as a plasticizer, preventing lattice formation. Use molecular sieves for all solvents. |
| Temperature | 0°C to 5°C | Heat promotes oxetane ring opening (see Module 2). Cold promotes crystallization. |
| Seeding | Mandatory | If you lack a seed crystal, scratch the glass interface. Oiling out is a kinetic trap; you must provide a nucleation site. |
Q: How do I recover the solid from the oil?
A: Do not heat it to drive off solvent (this will decompose the oxetane).
-
Decant the supernatant solvent.
-
Add fresh anhydrous diethyl ether or MTBE .
-
Sonicate the flask in a water bath (keep bath <30°C).
-
The mechanical energy of sonication often triggers the phase transition from amorphous oil to crystalline solid. Triturate vigorously.
Module 2: The "Vanishing Yield" (Ring Decomposition)
User Issue: "My NMR shows the piperazine signals, but the oxetane signals are messy or missing. The product is hygroscopic."
The Root Cause: Acid-Catalyzed Hydrolysis
The oxetane oxygen is weakly basic. In the presence of strong local acidity (even from oxalic acid if not mixed properly), the oxygen protonates, turning it into a good leaving group. The ring opens to form a diol or amino-alcohol derivative.
Visualizing the Hazard:
Q: How do I prevent ring opening during salt formation?
A: You must control the Stoichiometry and Temperature .
-
Reverse Addition: Do not add the amine to the acid. Dissolve the amine in the solvent first, then add the oxalic acid solution dropwise.[1] This ensures the solution is never locally acidic; the amine is always in excess until the endpoint.
-
Stoichiometry Control: Aim for 0.95 equivalents of oxalic acid. Leaving a tiny amount of free base is safer than having excess acid, which catalyzes decomposition.
-
The "Cold" Rule: Never exceed 40°C. Oxetanes are significantly less stable than epoxides in acidic media at elevated temperatures.
Module 3: Validation & Analysis
User Issue: "How do I know if I have the salt or just a mixture? How do I check for ring integrity?"
The Self-Validating NMR Protocol
Standard ¹H NMR (in D₂O or DMSO-d₆) is the only reliable way to confirm the structure.
1. The "Butterfly" Signals (Oxetane Integrity): Look for the oxetane protons. In the 3-substituted system, you should see:
-
δ ~4.4 – 4.8 ppm: Two sets of triplets (or multiplets) integrating to 2H each (total 4H). These are the protons adjacent to the oxygen (
and positions). -
Failure Mode: If these signals shift significantly upfield (to ~3.5 ppm) or disappear into a broad mess, the ring has opened.
2. The Stoichiometry Check:
-
Integrate the piperazine protons (usually ~3.0–3.5 ppm, 8H).
-
If using DMSO-d₆, oxalic acid protons are broad and hard to see.
-
Pro-Tip: Use Elemental Analysis (CHN) for salt stoichiometry confirmation. A 1:1 salt (C₇H₁₄N₂O[2] · C₂H₂O₄) has a distinct theoretical %C, %H, %N compared to the 1:2 salt.
Summary Workflow: The "Golden Path" to Purification
Follow this precise workflow to maximize yield and stability.
References
-
Oxetane Synthesis & Properties: Wuitschik, G., et al. (2010).[3] "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979–8980. [Link] (Foundational text on the stability profiles of 3-substituted oxetanes).
-
Oxetane Stability in Acid: Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." European Journal of Organic Chemistry, 2010(16), 3056–3065. [Link] (Details the limits of acid tolerance for oxetane rings).
-
General Amine Salt Purification: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. [Link] (Standard industrial protocols for troubleshooting salt crystallizations).
Sources
"1-(Oxetan-3-yl)piperazine oxalate" stability under basic conditions
Welcome to the technical support guide for 1-(Oxetan-3-yl)piperazine oxalate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, specifically under basic conditions. We will address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the 1-(Oxetan-3-yl)piperazine oxalate molecule under basic conditions?
A1: The stability of this molecule is governed by its two core heterocyclic structures: the oxetane ring and the piperazine ring.
-
Oxetane Ring: The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions.[1] While notoriously unstable under strong acidic conditions, oxetanes are generally stable under basic conditions, with ring-opening being a very slow process.[2] Degradation under basic conditions requires a nucleophilic attack (e.g., by a hydroxide ion) and typically necessitates harsh conditions like elevated temperatures to proceed at an appreciable rate.[3] The reaction proceeds via an SN2 mechanism, analogous to the base-catalyzed opening of epoxides.[4][5]
-
Piperazine Ring: The piperazine moiety is a weak base and is generally stable. Its derivatives' stability can be pH-dependent.[6] Phenyl piperazines have shown susceptibility to degradation over long storage periods, whereas alkyl-substituted piperazines, such as in this molecule, are considered more robust.[7][8]
Overall, 1-(Oxetan-3-yl)piperazine is expected to be relatively stable under mild basic conditions at room temperature. Degradation is primarily anticipated under forced conditions (e.g., high pH and elevated temperature), with the oxetane ring being the most probable site of hydrolysis.
Q2: What is the role of the oxalate salt, and how does it influence the experiment when basic conditions are applied?
A2: The compound is supplied as an oxalate salt to enhance its solid-state stability and aqueous solubility.[9][10] Piperazine is basic, and its reaction with oxalic acid results in the protonation of one or both of the piperazine nitrogens, forming a stable salt.[11]
When you introduce 1-(Oxetan-3-yl)piperazine oxalate into a basic solution (e.g., NaOH), an immediate acid-base neutralization reaction occurs. The hydroxide ions will deprotonate the piperazinium cation, converting the oxalate salt into its free base form in situ. Therefore, your stability experiment is not testing the salt itself, but rather the stability of the free base of 1-(Oxetan-3-yl)piperazine under your specified basic conditions. This initial conversion is a critical first step to consider in your experimental design and data interpretation.
Caption: Initial neutralization of the oxalate salt in a basic medium.
Q3: What is the primary anticipated degradation pathway for this molecule under forced basic conditions?
A3: The most probable degradation pathway under forcing basic conditions (e.g., 1 M NaOH, 60°C) is the nucleophilic ring-opening of the oxetane moiety.[1][12] A hydroxide ion (OH⁻) will act as a nucleophile, attacking one of the carbon atoms adjacent to the oxetane oxygen. Based on SN2 reaction principles for strained rings, the attack will preferentially occur at the less sterically hindered carbon atom.[4][13] This results in the formation of a 1,3-diol derivative.
Caption: Proposed SN2 mechanism for the basic hydrolysis of the oxetane ring.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |
| 1. Rapid degradation (>20%) observed in <1 hour at 60°C in 1 M NaOH. | The combination of a strong base (1 M NaOH) and high temperature (60°C) constitutes harsh forced degradation conditions, accelerating the oxetane ring-opening.[14] This rate may be too fast for kinetic profiling. | Modify Stress Conditions: • Reduce Temperature: Perform the study at room temperature or 40°C. This lowers the kinetic energy, slowing the reaction rate. • Reduce Base Concentration: Use a lower concentration of NaOH, such as 0.1 M or 0.01 M. This reduces the concentration of the hydroxide nucleophile.[14]Rationale: The goal of forced degradation is to achieve 5-20% degradation to adequately characterize the pathway without destroying the molecule completely.[15] |
| 2. HPLC analysis shows multiple new peaks after basic hydrolysis. | • Primary Degradant: The largest new peak is likely the expected 1,3-diol product from oxetane hydrolysis. • Secondary Degradants: Other smaller peaks could be from further degradation of the primary product or minor side reactions. • Piperazine Oxidation: Although less likely without an oxidant, minor oxidative degradation of the piperazine ring can occur over time.[16] | Systematic Peak Identification: 1. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to obtain the mass of each impurity. Compare the mass of the major peak to the calculated mass of the expected 1,3-diol degradant. 2. Forced Oxidation Study: Perform a parallel study using H₂O₂ to see if any of the same minor peaks are generated, which would suggest they are oxidative degradants.Rationale: A stability-indicating method must be able to resolve the parent compound from all potential degradation products.[15] |
| 3. Poor mass balance/recovery at the initial time point (T=0) in the basic solution. | • Solubility Issues: Upon neutralization of the oxalate salt, the resulting free base may have lower solubility in your aqueous basic medium, causing it to precipitate out of solution before injection. • Adsorption: The free base may adsorb to the surface of the sample vial (e.g., glass or plastic). | Improve Solubility & Prevent Loss: • Add Co-Solvent: Prepare your basic stress solution with a water-miscible organic co-solvent (e.g., acetonitrile or methanol) to improve the solubility of the free base.[14] Ensure the co-solvent itself does not cause degradation by running an appropriate control. • Use Silanized Vials: If adsorption is suspected, use silanized glass vials for your stability samples.Rationale: Accurate quantification requires the analyte to remain fully dissolved and not be lost to surfaces. |
Experimental Protocol: Forced Degradation Under Basic Conditions
This protocol outlines a standard procedure for assessing the stability of 1-(Oxetan-3-yl)piperazine oxalate under basic hydrolytic stress, as recommended by ICH guidelines.
1. Materials & Reagents:
-
1-(Oxetan-3-yl)piperazine oxalate
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrochloric Acid (HCl), analytical grade
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Calibrated pH meter and balance
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-(Oxetan-3-yl)piperazine oxalate in 10.0 mL of Diluent.
-
Basic Stress Solution (0.1 M NaOH): Dissolve 0.40 g of NaOH in 100 mL of water.
-
Acidic Quenching Solution (0.1 M HCl): Add 0.86 mL of concentrated HCl to a 100 mL volumetric flask and dilute to volume with water.
3. Experimental Workflow:
Caption: Workflow for the basic forced degradation study.
4. Sample Preparation for Stability Study:
-
T=0 Sample: Pipette 1.0 mL of the Stock Solution into a vial. Add 1.0 mL of 0.1 M NaOH, immediately followed by 1.0 mL of 0.1 M HCl to neutralize. Dilute to 10.0 mL with Diluent.
-
Test Sample (Stress): Pipette 1.0 mL of the Stock Solution into a vial. Add 1.0 mL of 0.1 M NaOH. Cap the vial and place it in a water bath or oven at 50°C.
-
Control Sample (Solvent): Pipette 1.0 mL of the Stock Solution into a vial. Add 1.0 mL of water. Cap the vial and store it alongside the Test Sample. This control helps differentiate thermal degradation from hydrolytic degradation.
5. Time Points and Analysis:
-
At each designated time point (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the Test and Control samples.
-
Immediately quench the reaction by mixing the aliquot with an equal volume of 0.1 M HCl.
-
Dilute the quenched samples to a suitable final concentration (e.g., 100 µg/mL) with the Diluent.
-
Analyze all samples (T=0, Test, Control) using a validated stability-indicating HPLC-UV method.
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine the percentage of each degradation product formed.
-
Calculate the mass balance to ensure all major components are accounted for.
References
-
Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Design. Angewandte Chemie International Edition. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Gong, N., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
International Journal of Pharmaceutical and Medical Research. (2015). A Review on Analytical Methods for Piperazine Determination. IJPMR. Available at: [Link]
-
Kumar, V., et al. (2016). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Chemistry LibreTexts. (2020). Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. Available at: [Link]
-
Klicic, I., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]
-
Chan, M. (2016). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. Available at: [Link]
-
MDPI. (2018). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI. Available at: [Link]
-
PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. PubChem. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Epoxide Opening in Acidic and Basic Conditions. YouTube. Available at: [Link]
-
Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at: [Link]
-
Muresan-Pop, M., et al. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. MDPI. Available at: [Link]
-
Baron, M. G., et al. (2012). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. Available at: [Link]
-
Muresan-Pop, M., et al. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. PubMed. Available at: [Link]
-
Freeman, S., et al. (2011). Piperazine Degradation in Pilot Plants. ResearchGate. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Sexton, A. (2010). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin. Available at: [Link]
-
Dr. Doug Young. (2019). Epoxide Ring Opening Under Basic Conditions. YouTube. Available at: [Link]
-
Chemsrc.com. (2024). 1-(oxetan-3-yl)piperazine Price from Supplier. Chemsrc.com. Available at: [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DSpace [open.bu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jsynthchem.com [jsynthchem.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.utexas.edu [sites.utexas.edu]
Technical Support Center: 1-(Oxetan-3-yl)piperazine Oxalate Synthesis
Topic: Scale-up synthesis and troubleshooting of 1-(Oxetan-3-yl)piperazine oxalate. Ticket ID: #OX-PIP-SC-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely encountering difficulties scaling up the synthesis of 1-(Oxetan-3-yl)piperazine oxalate (CAS: 1523571-19-8 for the 2:1 salt). This compound is a high-value building block in medicinal chemistry, prized for the oxetane ring’s ability to improve metabolic stability and solubility compared to gem-dimethyl groups.
However, its synthesis presents a "perfect storm" of process challenges:
-
Selectivity: Piperazine is a symmetric diamine, leading to competing bis-alkylation.
-
Stability: The strained oxetane ring is acid-sensitive and prone to ring-opening hydrolysis.
-
Purification: The high polarity of the free base makes separation from excess piperazine difficult without chromatography.
This guide provides a self-validating protocol to navigate these issues, moving from the "Upstream" reaction phase to the "Downstream" salt formation.
Module 1: The Reaction (Upstream)
Core Chemistry: Reductive Amination[1][2]
The industry-standard route involves the reductive amination of oxetan-3-one with piperazine using a hydride reducing agent (e.g., Sodium Triacetoxyborohydride - STAB).
Troubleshooting Guide: Reaction Phase
| Symptom | Root Cause | Corrective Action |
| High levels of bis-alkylated impurity (1,4-bis(oxetan-3-yl)piperazine) | Stoichiometry of piperazine is too low. | Increase Piperazine Equivalents: Use 3.0 to 5.0 equivalents of piperazine relative to oxetan-3-one. The excess statistically favors mono-alkylation. |
| Runaway Exotherm upon addition of reducing agent | Rapid hydride quenching or imine reduction enthalpy. | Controlled Addition: Do not add STAB as a solid dump. Slurry it in the solvent (DCM or DCE) and add portion-wise at 0–5°C. |
| Low Conversion / Stalled Reaction | Inefficient imine formation before reduction. | Pre-equilibrium Step: Stir oxetan-3-one and piperazine for 30–60 mins before adding the reducing agent to allow hemiaminal/imine equilibrium. |
| Oxetane Ring Opening (Product degradation) | Acidic conditions generated during reaction.[1] | Buffer Control: STAB generates acetic acid. Ensure the reaction temp stays <20°C. For NaBH₄, maintain basic pH. |
Visual Workflow: Reaction Logic
Module 2: Work-up & Purification (The Bottleneck)
The "Excess Piperazine" Problem
Because we used 5 equivalents of piperazine to stop bis-alkylation, we now have a massive purification problem. Both the product and piperazine are polar amines.
Q: Can I distill the product? A: Proceed with extreme caution. The free base boils >100°C. Prolonged heating can cause the oxetane ring to undergo thermal rearrangement or polymerization.
-
Recommendation: Remove the bulk of excess piperazine via selective extraction or sublimation (if small scale), but rely on the crystallization of the oxalate salt for final purification.
Q: How do I remove piperazine via extraction? A: Use the "Salting Out" trick.
-
Quench reaction with saturated aqueous NaHCO₃.
-
Extract with DCM (Dichloromethane). Piperazine prefers the aqueous phase more than the mono-oxetanyl product, but distribution is poor.
-
Pro Tip: Wash the organic layer with brine multiple times. Piperazine is highly soluble in brine; the mono-substituted product is less so.
Module 3: Salt Formation (Downstream)
Critical Parameter: Stoichiometry[3][4]
This is where most scale-up failures occur. The commercial specification is often the 2:1 salt (Bis(1-(oxetan-3-yl)piperazine) oxalate), meaning 2 moles of base per 1 mole of oxalic acid.
Protocol for Salt Crystallization:
-
Solvent: Dissolve the crude free base in Ethanol (EtOH) or Isopropanol (IPA) . Avoid water.
-
Acid Addition: Dissolve Oxalic acid (0.5 equivalents exactly) in warm EtOH.
-
Mixing: Add the acid solution to the base solution slowly at 40–50°C.
-
Cooling: Slow ramp to 0°C. The 2:1 salt should crystallize.
Warning: If you add excess oxalic acid (>0.6 eq), you risk forming the 1:1 salt or a mixture, which alters solubility and melting point.
Visual Workflow: Impurity Fate Mapping
Module 4: Stability & Storage FAQs
Q: My product shows ring opening by NMR (peaks at 3.6 ppm and 1.8 ppm). Why? A: This is 1,3-propanediol formation.
-
Cause: Exposure to strong acid (pH < 3) or high heat (>100°C) in the presence of moisture.
-
Fix: Ensure the oxalic acid charge is precise. Oxalic acid is a weak acid, but in the presence of water and heat, it can hydrolyze the ring. Keep the crystallization anhydrous.
Q: The salt is hygroscopic. Is this normal? A: Yes, piperazine salts are often hygroscopic.
-
Fix: Dry the salt in a vacuum oven at 40°C with P₂O₅ or silica gel. Store under Argon/Nitrogen in a tightly sealed container at 2–8°C.
Q: Can I use HCl instead of Oxalic acid? A: Not recommended. HCl is a strong acid. Even slight excess or moisture can trigger rapid ring opening of the oxetane. Oxalate is preferred because it forms a stable lattice that "locks" the conformation without being acidic enough to degrade the ring readily.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 45(46), 7736-7739. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes in drug discovery: structural and synthetic aspects." Angewandte Chemie International Edition, 49(21), 3524-3529. Link
-
Duncton, M. A. (2011). "Minireview: Recent applications of oxetanes in medicinal chemistry." MedChemComm, 2(12), 1135-1161. Link
-
Patent WO2012075381 A1. "Piperazine derivatives and their use as therapeutic agents." (Describes general reductive amination conditions for piperazine/oxetane systems). Link
-
PubChem Compound Summary. "1-(Oxetan-3-yl)piperazine." National Center for Biotechnology Information. Link
Sources
Technical Support Center: Purification of 1-(Oxetan-3-yl)piperazine Oxalate
The following technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting. It prioritizes causal logic and self-validating workflows over static instructions.[1][2]
Diagnostic & Triage: "What is contaminating my sample?"
Q: I see extraneous peaks in my proton NMR. How do I definitively identify the impurities before attempting purification?
A: In the synthesis of 1-(oxetan-3-yl)piperazine, you are primarily battling three distinct impurity classes. Their removal requires opposing strategies, so identification is the critical first step.[1] Use this diagnostic matrix:
| Impurity Type | Origin | 1H NMR Signature (DMSO-d6/D2O) | Solubility Profile |
| Piperazine (Starting Material) | Incomplete reaction or excess used to suppress bis-alkylation.[1] | Singlet at ~2.80 ppm (4H). Sharp and distinct from the substituted piperazine multiplet.[1] | High in H₂O; Low in cold EtOH/EtOAc. |
| Bis-alkylated Byproduct | Over-reaction: 1,4-bis(oxetan-3-yl)piperazine.[1] | Symmetry returns. Look for absence of the secondary amine N-H proton (broad singlet ~2-3 ppm) and integration of oxetane protons doubling relative to piperazine core.[1] | Low in H₂O; High in organic solvents (DCM, EtOAc). |
| Ring-Opened Species | Acid-catalyzed hydrolysis of the oxetane ring (often during salt formation).[1] | Loss of the characteristic oxetane "butterfly" splitting (~4.4–4.6 ppm). Appearance of triplet/multiplet at ~3.5 ppm (CH₂-OH) and alkyl chain signals.[1] | High in H₂O and polar alcohols. |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Technical Insight: The oxetane ring is a strained ether.[1] While 3-substituted oxetanes are relatively stable, they possess a "chemical liability" in the presence of strong acids or high heat [1].[1][3] If you observe ring-opened species, your salt formation conditions (temperature or acid strength) are too aggressive.
The "Sticky" Starting Material: Removing Excess Piperazine[1]
Q: I used excess piperazine to prevent bis-alkylation, but now it co-crystallizes with my product. How do I separate them?
A: This is a classic "solubility inversion" problem. Both your product and piperazine are secondary amines, making them chemically similar. However, the oxetane group adds lipophilicity and steric bulk.[1]
The Protocol: "The Reverse-Phase Wash" Do not try to wash the final oxalate salt to remove piperazine; they will likely dissolve together.[1] Instead, purify at the Free Base stage before forming the salt.[1]
-
Suspend your crude reaction mixture in Dichloromethane (DCM) or Chloroform .
-
Why? 1-(Oxetan-3-yl)piperazine is highly soluble in chlorinated solvents.[1] Unsubstituted piperazine has significantly lower solubility in DCM, especially if cold.
-
-
Filter off the insoluble solids (mostly piperazine).
-
Aqueous Wash (The Critical Step): Wash the DCM layer with a small volume of Brine (saturated NaCl) , not pure water.
-
Dry & Evaporate: Dry the organic layer over Na₂SO₄ and evaporate to obtain the crude free base.[1]
The "Acid Trap": Preventing Ring Opening During Salt Formation[1]
Q: My product turns into a gummy oil or decomposes when I add oxalic acid. Is the oxetane ring surviving?
A: The oxetane ring is acid-sensitive.[1] While oxalic acid (pKa₁ ≈ 1.25) is milder than HCl, it is strong enough to trigger ring opening if the reaction is exothermic or performed in hot aqueous media [3].[1]
Corrective Workflow: You must control the Rate of Addition and Temperature.
-
Solvent Choice: Use Ethanol (EtOH) or Isopropanol (IPA) . Avoid water during the initial salt formation.[1]
-
Temperature: Maintain the reaction at 0°C to 10°C .
-
Stoichiometry: Oxalic acid is a diacid. 1-(Oxetan-3-yl)piperazine has two nitrogens, but the N4 (secondary) is more basic than the N1 (tertiary, attached to the electron-withdrawing oxetane).[1]
-
Target:1:1 Stoichiometry (Mono-oxalate) is standard, but 2:1 (Hemioxalate) is often more stable and less acidic, reducing ring-opening risk [4].[1]
-
The "Cold Drop" Protocol:
-
Dissolve 1 eq. of free base in minimal cold EtOH.
-
Dissolve 1 eq. of anhydrous oxalic acid in separate warm EtOH.
-
Slowly add the acid solution to the amine solution while stirring on ice.
-
Self-Validation: A white precipitate should form immediately. If oil forms, add Diethyl Ether or MTBE dropwise to induce crystallization.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for handling the crude reaction mixture to isolate the pure oxalate salt.
Figure 1: Purification logic flow separating impurities based on solubility (DCM vs. Water) and state (Solid vs. Oil).[1]
Master Protocol: Recrystallization of the Oxalate Salt
Q: I have the crude salt, but it's slightly yellow and has a melting point range >2°C. How do I polish it?
A: A wide melting point indicates impurities (likely bis-alkylated species or trapped solvent). Recrystallization from Ethanol/Water is the gold standard for amine oxalates.[1]
Step-by-Step Procedure:
-
Dissolution: Place the crude salt in a flask with a reflux condenser. Add Ethanol (95%) . Heat to gentle reflux.
-
Titration: If the solid does not dissolve, add Deionized Water dropwise through the condenser until the solution creates a clear homogeneity.
-
Critical Check: Do not boil excessively. Extended boiling in acidic water will open the oxetane ring [1].[1]
-
-
Filtration (Hot): If insoluble particles remain (dust or inorganic salts), filter rapidly through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly, then move to a 4°C fridge for 12 hours.
-
Do not shock-cool: Rapid cooling traps impurities in the crystal lattice.[1]
-
-
Collection: Filter the white crystals. Wash with cold anhydrous Ethanol followed by Diethyl Ether (to remove residual ethanol and facilitate drying).
-
Drying: Dry under high vacuum at 40°C (Max).
-
Warning: Avoid temperatures >50°C for extended periods to prevent thermal degradation of the strained ring.[1]
-
Summary of Key Specifications
| Parameter | Specification Target | Troubleshooting Note |
| Appearance | White to off-white crystalline solid | Yellow/Brown = Oxidation or Bis-impurity.[1] |
| Stoichiometry | 1:1 or 2:1 (Base:Acid) | Verify via Elemental Analysis or NMR integration. |
| Hygroscopicity | Moderate | Store in desiccator; moisture can hydrolyze the ring over time.[1] |
| Stability | pH < 2 (Avoid) | Do not leave in strong acid solution for >1 hour. |
References
-
Wuitschik, G., et al. (2010).[6] "Oxetanes as promising physicochemical and metabolic modules in drug discovery."[7] Journal of Medicinal Chemistry, 53(8), 3227-3246.[1]
-
National Center for Biotechnology Information. (2023).[8][9][10] "PubChem Compound Summary for CID 57416287, 1-(Oxetan-3-yl)piperazine." [8]
-
Burkhard, J. A., et al. (2010).[6] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944–1947.
-
Stierstorfer, J. (2010).[6] "Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives." Dissertation, LMU München.
Sources
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-(Oxetan-3-yl)piperazine | CAS No. 1254115-23-5 | | SynZeal [synzeal.com]
Side reactions in "1-(Oxetan-3-yl)piperazine oxalate" chemistry
[1]
Executive Summary: The "Acid-Sensitivity" Paradox
The Core Challenge: You are working with a salt (oxalate) that is inherently acidic, yet the key structural motif (the oxetane ring) is acid-sensitive. While 3-substituted oxetanes are more stable than their 2-substituted counterparts, the presence of the oxalate counterion (pKa₁ ≈ 1.[1]25) creates a "ticking clock" scenario. If dissolved in protic solvents or heated without prior neutralization, the local acidity can trigger irreversible ring opening.
Key Failure Modes:
Part 1: Stability & Storage Troubleshooting
Q: Why does my LCMS show a "M+18" peak (m/z ~160) after storing the sample in methanol?
Diagnosis: You are observing the acid-catalyzed solvolysis of the oxetane ring. Mechanism: The oxalate salt provides an acidic environment.[1] In protic solvents (MeOH, Water), the oxetane oxygen becomes protonated, activating the ring for nucleophilic attack by the solvent.
Corrective Action:
-
Never store the oxalate salt in solution. Prepare solutions immediately before use.
-
Switch Solvents: If solution storage is mandatory, use aprotic solvents (DMSO, DMF) and ensure the sample is strictly anhydrous.
Q: Is the oxalate salt stable at room temperature?
Answer: In the solid state, it is kinetically stable if kept dry. However, moisture absorption (hygroscopicity) creates a localized acidic aqueous layer on the crystal surface, accelerating degradation.
-
Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate before opening.
Part 2: Reaction-Specific Troubleshooting
Q: My Buchwald-Hartwig coupling failed (0% conversion). The catalyst turned black immediately.
Diagnosis: Oxalate Interference (Chelation & Reduction). Oxalate is a bidentate ligand that can displace phosphine ligands on Palladium (Pd), forming insoluble or inactive Pd-oxalate species.[1] Furthermore, oxalate can act as a reducing agent, potentially altering the oxidation state of the metal precatalyst prematurely.
The Fix: Mandatory Free-Basing You cannot use the oxalate salt directly in transition-metal catalyzed reactions.[1] You must liberate the free base first.
Protocol: "Gentle" Free-Basing (To avoid ring opening)
-
Suspend: Suspend the oxalate salt in Dichloromethane (DCM) (Do not use MeOH).
-
Neutralize: Add 2.5 equivalents of saturated aqueous NaHCO₃ (Do not use NaOH; strong bases/high pH can induce elimination side reactions).
-
Agitate: Stir vigorously for 15 minutes. The layers should clarify.
-
Extract: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM/Isopropanol (9:1) to recover the polar free amine.[1]
-
Dry: Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic) and concentrate without heating above 30°C.
Q: I see a "dimer" impurity during amide coupling.
Diagnosis: Piperazine Bridging. If you are trying to couple to the oxetane (which is impossible) or using a non-selective electrophile, the secondary amine of the piperazine (if N-unsubstituted) will react.
-
Clarification: If your molecule is 1-(oxetan-3-yl)piperazine, the N4 nitrogen is a secondary amine and is nucleophilic.[1] The N1 nitrogen is tertiary (attached to oxetane) and less reactive.
-
Side Reaction: If you use excess coupling agent (HATU/EDC), you may form traces of anhydride intermediates that react with two equivalents of the piperazine.
Part 3: Mechanisms & Visualization
Diagram 1: The Primary Threat - Acid-Catalyzed Ring Opening
This pathway explains the degradation of the oxalate salt in protic media.
Caption: Mechanism of acid-catalyzed degradation. The oxalate proton activates the strained ether, allowing solvent attack.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: Decision tree to isolate the cause of reaction failure, distinguishing between salt interference and stability issues.
Part 4: Data Summary & Solvent Compatibility
Table 1: Solvent Compatibility for 1-(Oxetan-3-yl)piperazine (Salt vs. Free Base)
| Solvent | Suitability (Oxalate Salt) | Suitability (Free Base) | Risk Factor |
| Methanol/Ethanol | HIGH RISK | Moderate | Solvolysis (Ring opening) catalyzed by acidity.[1] |
| Water | HIGH RISK | Low | Hydrolysis to diol.[1] |
| DCM/Chloroform | Poor Solubility | Excellent | Best for extraction/handling.[1] |
| DMF/DMSO | Good | Good | High boiling points may require heat to remove (Risk!).[1] |
| THF | Poor | Good | Standard reaction solvent.[1] |
References
-
Wuitschik, G. et al. (2010).[1][2] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link][1]
- Grounding: Establishes the stability profile of 3-substituted oxetanes vs 2-substituted, and general handling.
-
Bull, J. A. et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][1]
-
Grounding: Detailed mechanisms of acid-catalyzed ring opening and nucleophilic attacks on oxetanes.[1]
-
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie. [Link][1]
- Grounding: Discusses catalyst poisoning and the necessity of free-basing amines in cross-coupling.
-
PubChem Compound Summary. (2025). 1-(Oxetan-3-yl)piperazine.[1][3][4][5][6][7] National Center for Biotechnology Information.[1] [Link][1]
Sources
- 1. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. chemscene.com [chemscene.com]
- 4. 1523571-19-8|1-(Oxetan-3-yl)piperazine oxalate(2:1)|BLD Pharm [bldpharm.com]
- 5. 1254115-23-5|1-(Oxetan-3-yl)piperazine|BLD Pharm [bldpharm.com]
- 6. 1706458-52-7 | 1-(Oxetan-3-yl)piperazine oxalate - AiFChem [aifchem.com]
- 7. CAS 1254115-23-5: 1-(Oxetan-3-yl)piperazine | CymitQuimica [cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Head-to-Head Comparison of Oxetane Linkers: Unlocking Potency in Modern Drug Development
A Senior Application Scientist's Guide to Linker-Driven Potency Enhancement
Introduction: The Linker as a Linchpin of Potency
In the intricate architecture of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is far more than a simple bridge.[1] It is a critical determinant of the conjugate's success, directly influencing its stability, pharmacokinetic profile, and, most importantly, its therapeutic potency.[2][3] An ideal linker must maintain a stable connection between the targeting moiety and the cytotoxic payload in systemic circulation to prevent premature drug release and off-target toxicity.[4] Upon reaching the target cell, it must facilitate the efficient release of the active drug.[]
The evolution of linker technology has moved from simple, often unstable constructs to sophisticated chemical systems designed for controlled, intelligent drug delivery.[6] Within this landscape, the oxetane ring—a four-membered cyclic ether—has emerged as a highly valuable and versatile component for fine-tuning the physicochemical properties of drug candidates.[7][8] This guide provides a head-to-head comparison of oxetane-containing linkers against other prevalent linker classes, grounded in experimental data, to elucidate their impact on drug potency. We will explore the unique structural and chemical attributes of oxetanes that contribute to these enhanced performance profiles.
The Oxetane Advantage: Physicochemical Properties Driving Potency
The oxetane motif has garnered significant attention due to its unique combination of properties: low molecular weight, high polarity, and a distinct three-dimensional structure.[8][9] These characteristics allow it to serve as a powerful tool for medicinal chemists to address common drug development challenges.
-
Enhanced Solubility and Reduced Aggregation: The inherent polarity of the oxetane ring can significantly improve the aqueous solubility of a molecule.[10] In the context of ADCs, where hydrophobic payloads can induce aggregation and shorten plasma half-life, incorporating a hydrophilic motif like oxetane can be highly beneficial.[11] This improved solubility ensures better drug formulation and delivery.
-
Metabolic Stability: The compact, sp³-rich structure of oxetane can block metabolically labile sites on a drug molecule without significantly increasing its size or lipophilicity.[9][12] This leads to improved metabolic stability and a more favorable pharmacokinetic profile.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the pKa of adjacent basic functional groups.[7][13] This is a critical feature for preventing off-target effects, such as hERG inhibition, which can be associated with high amine basicity.[14]
-
Three-Dimensionality and Conformational Rigidity: Unlike linear linkers such as polyethylene glycol (PEG), the oxetane ring introduces a degree of conformational rigidity.[9] This defined three-dimensional structure can lead to more predictable binding interactions with target proteins and can influence the overall shape of the drug conjugate.[13]
These properties collectively contribute to what is often termed improved "drug-likeness," frequently translating into enhanced biological activity and potency.[12]
Comparative Analysis: Oxetane vs. Other Linker Motifs
The true measure of a linker component's utility is its performance relative to established alternatives. The incorporation of an oxetane can offer distinct advantages over other common linker fragments in terms of potency.
Oxetane vs. Hydrophilic Polymers (e.g., PEG)
Polyethylene glycol (PEG) linkers are widely used to improve the solubility and pharmacokinetic properties of ADCs.[15][] While effective, PEG linkers are flexible, heterogeneous polymers that can sometimes lead to a less defined structure.
-
Structural Definition: Oxetane provides a compact and rigid hydrophilic unit, leading to more homogenous and structurally defined conjugates compared to the often polydisperse nature of PEG chains.
-
Potency Impact: While both improve solubility, the rigid conformation imparted by oxetane can sometimes lead to a better fit within a protein's binding pocket, directly enhancing potency. In one study, replacing a flexible linker with a more rigid one improved the in vivo efficacy of an ADC. The precise conformational control offered by motifs like oxetane can be a key differentiator.
Oxetane vs. Small Alkyl and Cycloalkyl Linkers
In drug discovery, small alkyl groups like gem-dimethyl or cycloalkanes are often used as spacers or isosteres. However, their non-polar nature can be a liability. The oxetane ring is often employed as a hydrophilic bioisostere for the gem-dimethyl group.[8][10]
-
Physicochemical Trade-offs: Replacing a gem-dimethyl group with an oxetane maintains a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions and significantly boost aqueous solubility.[10]
-
Direct Potency Comparison: Experimental data directly demonstrates the superiority of oxetane in certain contexts. For instance, in the development of a respiratory syncytial virus (RSV) fusion inhibitor, replacing a gem-dimethyl group with an oxetane ring resulted in a compound with remarkably improved anti-RSV effect and excellent oral activity.[13] A separate study highlighted even more dramatic differences in potency.[9]
Below is a table summarizing comparative potency data from a study on RSV inhibitors.
| Linker/Motif | EC50 (nM) | Therapeutic Index (TI = CC50/EC50) |
| Oxetane | 1.3 | 15,000 |
| gem-dimethyl | 16 | 1,250 |
| cyclopropyl | 4 | 3,250 |
| cyclobutyl | 100 | 210 |
| Table 1: Comparative potency and therapeutic index of RSV inhibitors with different linker motifs. Data highlights the superior performance of the oxetane-containing compound.[9] |
The data clearly indicates that the oxetane-containing analog was not only the most potent (lowest EC50) but also had the highest therapeutic index, suggesting a superior safety and efficacy profile.[9]
Oxetane in Cleavable and Non-Cleavable Linker Systems
Linkers are broadly categorized as cleavable or non-cleavable, based on their payload release mechanism.[17][]
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell (e.g., low pH, high glutathione levels, or specific enzymes).[19] Oxetane can be incorporated into these linkers to enhance their overall physicochemical properties without interfering with the cleavage mechanism. Its hydrophilicity can improve the stability of the ADC in circulation.
-
Non-Cleavable Linkers: These rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue.[4] The polarity of an oxetane in such a linker can influence the properties of the released drug-linker-amino acid catabolite, potentially affecting its ability to permeate out of the cell and exert a "bystander effect."
The strategic placement of an oxetane can therefore be used to fine-tune the properties of both the intact ADC and its active catabolites, ultimately impacting overall potency and efficacy.
Visualizing Linker Strategies and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the classification of ADC linkers and a typical experimental workflow for assessing potency.
Caption: Classification of ADC linkers and the role of the oxetane motif.
Caption: General mechanism of action for an ADC with a cleavable linker.
Methodological Deep Dive: In Vitro Cytotoxicity Assay
To empirically determine and compare the potency of ADCs featuring different linkers, a robust in vitro cytotoxicity assay is essential. This protocol describes a common method using a colorimetric readout to measure cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, providing a quantitative measure of its potency against a target cancer cell line.
Principle: This assay utilizes a tetrazolium salt (e.g., MTS) which is bioreduced by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan, we can quantify the cytotoxic effect of the ADC.
Experimental Protocol
-
Cell Culture and Seeding:
-
Rationale: A cell line overexpressing the target antigen for the ADC's antibody component must be used.
-
a. Culture the selected cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC) in appropriate media and conditions until it reaches ~80% confluency.
-
b. Harvest the cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
e. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
ADC Preparation and Serial Dilution:
-
Rationale: A wide range of concentrations is necessary to generate a full dose-response curve and accurately calculate the IC50.
-
a. Reconstitute the test ADCs (e.g., Oxetane-linker ADC, PEG-linker ADC, etc.) and a relevant isotype control ADC in sterile PBS or formulation buffer.
-
b. Prepare a 10X working stock of the highest concentration to be tested in cell culture medium.
-
c. Perform a 10-point, 3-fold serial dilution series in cell culture medium in a separate dilution plate. Include a "no drug" vehicle control.
-
-
Cell Treatment:
-
Rationale: Exposing the cells to the ADC initiates the process of binding, internalization, and payload release.
-
a. Carefully remove the medium from the seeded 96-well plate.
-
b. Add 100 µL of the prepared ADC dilutions (and controls) to the appropriate wells in triplicate.
-
c. Incubate the plate for 72-96 hours at 37°C and 5% CO₂. The incubation time should be sufficient for the entire ADC mechanism of action to occur.
-
-
Cell Viability Measurement (MTS Assay):
-
Rationale: The MTS reagent provides a quantitative readout of cell viability.
-
a. Prepare the MTS reagent according to the manufacturer's instructions.
-
b. Add 20 µL of the MTS reagent to each well of the 96-well plate.
-
c. Incubate for 1-4 hours at 37°C, protected from light.
-
d. Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Rationale: This step converts raw absorbance data into a meaningful measure of potency (IC50).
-
a. Average the absorbance readings for the triplicate wells for each concentration.
-
b. Subtract the average absorbance of the "media only" (blank) wells.
-
c. Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.
-
d. Plot the normalized cell viability (%) against the logarithm of the ADC concentration.
-
e. Fit the data to a four-parameter variable slope non-linear regression model to determine the IC50 value.
-
Caption: Step-by-step workflow for the in vitro cytotoxicity assay.
Conclusion and Future Directions
The selection of a linker is a pivotal decision in the design of potent and effective drug conjugates.[2] The oxetane motif presents a compelling option for medicinal chemists seeking to enhance the performance of their molecules. By providing a unique combination of hydrophilicity, metabolic stability, and structural rigidity, oxetane-containing linkers can directly address key challenges in drug development, leading to compounds with superior potency and improved physicochemical properties.[7][12] As demonstrated by comparative experimental data, the replacement of traditional linkers or functional groups with an oxetane can yield dramatic improvements in biological activity.[9][14]
Future research will likely focus on developing novel synthetic methods to create an even wider diversity of oxetane-based linkers, allowing for more precise control over drug release kinetics and enabling the development of next-generation therapeutics with even greater potency and wider therapeutic windows. The continued exploration of such innovative chemical tools will undoubtedly be a cornerstone of advancing targeted therapies.
References
-
Gomtsyan, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Gomtsyan, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Wipf, P., & Caridha, D. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Li, Y., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Angewandte Chemie. [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
-
Enamine. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Sygnature Discovery. (2025). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. [Link]
-
Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. [Link]
-
AxisPharm. (2023). What is the difference between ADC linker and PEG linker?. AxisPharm. [Link]
-
Li, Y., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Selective incorporation of an S-to-S/N oxetane linker on proteins. ResearchGate. [Link]
-
Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and structure of oxetane containing tripeptide motifs. RSC Publishing. [Link]
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]
-
Taylor & Francis. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
-
Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]
Sources
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. tandfonline.com [tandfonline.com]
- 15. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 17. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
A Comparative Guide to the Metabolic Stability of 1-(Oxetan-3-yl)piperazine Oxalate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Stability in Drug Efficacy
In the architecture of complex drug molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), the linker is a critical component that connects the active payload to the targeting moiety.[1][2] The linker's stability is a determining factor in a drug's pharmacokinetic profile, ensuring that the molecule remains intact in circulation until it reaches its target, thereby minimizing off-target toxicity.[1][3][4] This guide focuses on the 1-(Oxetan-3-yl)piperazine oxalate linker, a modern motif gaining traction for its potential to enhance metabolic stability and other physicochemical properties.[5]
The 1-(Oxetan-3-yl)piperazine Moiety: A Structural Advantage
The 1-(Oxetan-3-yl)piperazine linker combines two key structural features: an oxetane ring and a piperazine ring. This combination is designed to leverage the unique properties of each component to create a metabolically robust linker.
-
Oxetane Ring: This four-membered oxygen-containing heterocycle is increasingly utilized in medicinal chemistry to improve aqueous solubility, reduce metabolic liability, and lower the basicity of adjacent amines.[5][6] The oxetane motif can serve as a metabolically stable isostere for more labile groups like gem-dimethyl or carbonyl functionalities.[5][7] Specifically, 3,3-disubstituted oxetanes have demonstrated significant stability.[5][8] While the primary metabolic pathway for some oxetane-containing compounds involves ring-opening by microsomal epoxide hydrolase (mEH), they can also strategically redirect metabolism away from cytochrome P450 (CYP) enzymes.[6]
-
Piperazine Ring: Piperazine derivatives are common in pharmaceuticals, often imparting favorable pharmacokinetic properties.[9] However, the piperazine ring itself can be a site of metabolic activity, primarily through oxidation mediated by CYP enzymes such as CYP2D6, CYP1A2, and CYP3A4.[10]
The strategic placement of the oxetane on the piperazine ring in the 1-(Oxetan-3-yl)piperazine structure is hypothesized to shield the piperazine from enzymatic degradation, thereby enhancing the overall metabolic stability of the linker.
Comparative Analysis of Linker Metabolic Stability
While direct, head-to-head experimental data for the 1-(Oxetan-3-yl)piperazine oxalate linker is not extensively published, we can infer its performance by comparing the known metabolic liabilities of its constituent parts with those of common alternative linkers.
| Linker Type | Common Metabolic Liabilities | Expected Metabolic Stability | Key References |
| 1-(Oxetan-3-yl)piperazine | Piperazine N-oxidation (CYP-mediated), potential oxetane ring opening (mEH). | High (Oxetane may shield piperazine from metabolism). | [5][6][10] |
| Alkyl Chains | Hydroxylation at sterically accessible positions (CYP-mediated). | Low to Moderate (Dependent on chain length and substitution). | [] |
| Polyethylene Glycol (PEG) | Generally considered metabolically stable, but can undergo oxidation of the terminal alcohol. | High | |
| Piperidine | N-dealkylation and ring oxidation (CYP-mediated). | Moderate | |
| Morpholine | Ring oxidation (CYP-mediated). Can be a metabolic "soft spot". | Low to Moderate | [5] |
| Dipeptide (e.g., Val-Cit) | Cleavage by lysosomal proteases (e.g., Cathepsin B). Designed to be cleaved at the target. | Low in Target Cells, High in Circulation | [12] |
| Hydrazone | Hydrolysis in acidic environments (e.g., lysosomes). Can show instability in plasma. | Variable (pH-dependent). | [1][] |
| Disulfide | Reduction in the presence of glutathione. | Low in Cytoplasm, High in Circulation | [1][] |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of a linker, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays provide critical data on a compound's intrinsic clearance and its stability in systemic circulation.
Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery, primarily evaluating Phase I metabolic pathways mediated by CYP enzymes.[13][14]
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[15][16] The reaction is initiated by the addition of the cofactor NADPH.[16][17] The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint).[17][18][19]
Detailed Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).[17]
-
NADPH regenerating solution (cofactor).
-
Internal standard solution for LC-MS/MS analysis.
-
Quenching solution (e.g., acetonitrile) to stop the reaction.[16][17]
-
-
Incubation:
-
Prepare a working solution of the test compound at the desired final concentration (e.g., 1 µM) in phosphate buffer.[17]
-
In a 96-well plate, combine the test compound working solution and liver microsomes (final concentration e.g., 0.5 mg/mL).[14]
-
Pre-incubate the plate at 37°C for approximately 5 minutes.[20][21]
-
Initiate the metabolic reaction by adding the NADPH solution.[16][17]
-
-
Time Points and Termination:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the zero-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[22]
-
Mandatory Visualization:
Caption: Workflow of the Liver Microsomal Stability Assay.
Plasma Stability Assay
This assay assesses the chemical and enzymatic stability of a compound in plasma, which is crucial for compounds administered intravenously.[23][24] It helps identify liabilities to plasma esterases and other hydrolases.[23]
Principle: The test compound is incubated in plasma from one or more species (e.g., human, rat, mouse) at 37°C.[25] The amount of the parent compound remaining is quantified at various time points by LC-MS/MS.[23][26]
Detailed Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled plasma (e.g., human, rat, mouse).
-
Internal standard solution for LC-MS/MS analysis.
-
Quenching solution (e.g., acetonitrile with internal standard).[26]
-
-
Incubation:
-
Time Points and Termination:
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate plasma proteins.[23]
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
Mandatory Visualization:
Caption: Workflow of the Plasma Stability Assay.
Conclusion and Future Directions
The 1-(Oxetan-3-yl)piperazine oxalate linker presents a promising strategy for enhancing the metabolic stability of complex drug molecules. Its design thoughtfully combines the stabilizing properties of the oxetane ring with the versatile scaffolding of the piperazine moiety. While theoretical advantages and data from related structures are compelling, direct experimental validation through the standardized assays outlined in this guide is essential for any new drug candidate employing this linker. Future research should focus on generating and publishing direct comparative data to further solidify the position of this linker in the medicinal chemist's toolkit.
References
-
Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
-
Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
JoVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]
-
Evotec. (n.d.). Plasma Stability. Retrieved from [Link]
-
ResearchGate. (2025). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]
-
ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Retrieved from [Link]
-
National Institutes of Health. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Retrieved from [Link]
-
PubMed Central. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
YouTube. (2024). Pharmacology of Piperazine. Retrieved from [Link]
-
Springer. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). PK profiles of ADCs with different linker stability. Retrieved from [Link]
-
PubMed Central. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
ResearchGate. (2025). Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Retrieved from [Link]
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- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 25. Plasma Stability Assay | Domainex [domainex.co.uk]
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- 27. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Personal protective equipment for handling 1-(Oxetan-3-yl)piperazine oxalate
Executive Summary & Chemical Context
1-(Oxetan-3-yl)piperazine oxalate is a specialized heterocyclic building block frequently used in medicinal chemistry to introduce polarity and metabolic stability via the oxetane ring (a "gem-dimethyl" bioisostere).
While often categorized generically as an "irritant" in catalog databases, this compound presents a dual-threat hazard profile that requires specific handling protocols beyond standard Good Laboratory Practice (GLP):
-
Piperazine Moiety: A known potent respiratory and skin sensitizer.[1] Symptoms of sensitization (asthma-like distress, contact dermatitis) often exhibit a "lag phase," appearing hours after exposure.
-
Oxalate Salt: Oxalic acid derivatives are systemic toxins (nephrotoxic via calcium chelation) and corrosive to mucous membranes.
-
Oxetane Ring Strain: While kinetically stable, the oxetane ring is acid-sensitive. In the presence of strong Lewis acids or elevated temperatures, it may undergo ring-opening polymerization, potentially altering the hazard profile of the waste stream.
Immediate Directive: Treat this compound as a Sensitizing Toxicant . Engineering controls (fume hoods) are mandatory; PPE is your secondary line of defense.
Hazard Identification & Risk Assessment
Before donning PPE, understand the specific risks associated with this solid.
| Hazard Class | Risk Description | Criticality |
| Respiratory Sensitizer | Inhalation of dust can trigger irreversible allergic reactions (occupational asthma). | HIGH |
| Skin Corrosive/Irritant | Oxalate salts can cause severe irritation or burns; piperazine can cause allergic dermatitis. | MED-HIGH |
| Systemic Toxicity | Absorption through skin or ingestion may lead to oxalate poisoning (hypocalcemia, kidney damage).[2] | MED |
| Physical State | Fine crystalline powder; high potential for electrostatic dispersion and aerosolization. | HIGH |
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use this matrix to select equipment based on the operation.
| Protection Zone | Standard Handling ( < 1g) | Bulk Handling ( > 1g) or Solution Prep | Technical Rationale |
| Engineering | Chemical Fume Hood (Sash at 18") | Chemical Fume Hood + Powder Containment | The primary barrier must be airflow, not clothing. |
| Hand Protection | Double Nitrile Gloves (4 mil min.) | Double Nitrile (Outer) + Laminate (Inner) | Piperazines permeate standard nitrile over time. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield | Safety glasses do not seal against fine dust or splashes. Oxalates are corrosive to corneal tissue. |
| Body Protection | Lab Coat (Cotton/Poly) | Tyvek® Lab Coat or Sleeve Covers | Prevents dust accumulation on fabric lab coats which can be transferred to common areas. |
| Respiratory | Not required if in hood | N95/P100 (If hood work is impossible) | Warning: Respirators are the last resort. Fit testing is required. |
Operational Protocol: The "Zero-Exposure" Workflow
Objective: Handle the compound without a single particle leaving the containment zone.
Phase A: Preparation (Static Control)
-
Ionization: Use an anti-static gun or ionizer bar inside the fume hood. Oxalate salts are often hygroscopic and prone to static charge, causing "jumping" during weighing.
-
Surface Prep: Line the hood surface with a disposable absorbent pad (plastic side down) to capture any micro-spills.
Phase B: Weighing & Transfer
-
Draft Shielding: Place the balance inside the fume hood. If air currents disrupt the reading, use a secondary acrylic draft shield, but never turn off the hood fan.
-
The "Transfer" Technique:
-
Do not use a spatula to "flick" powder.
-
Use a weighing boat or glassine paper.
-
Critical Step: After transferring the solid to the reaction vessel, wipe the exterior of the weighing boat and the spatula with a solvent-dampened Kimwipe inside the hood before removing them to the waste bin. This prevents "dust trails."[3]
-
Phase C: Solubilization
-
Solvent Choice: Dissolve the solid immediately. Once in solution, the inhalation risk drops significantly (though skin absorption risk remains).
-
Oxetane Awareness: Avoid dissolving in strong acidic media (e.g., neat TFA or HCl) unless the reaction dictates it, as this may trigger exothermic ring opening.
Emergency & Disposal Procedures
Spill Management (Solid)
-
Evacuate the immediate area if the spill is outside the hood.
-
Don PPE: Goggles, double gloves, N95 respirator.
-
Contain: Cover the spill with a damp paper towel to prevent dust generation.
-
Clean: Scoop up the material. Wipe the area 3x with soap and water.
-
Disposal: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Sensitizer."
Waste Disposal Plan
NEVER dispose of this compound down the drain. Oxalates precipitate with calcium in water, causing plumbing blockages, and are toxic to aquatic life.
-
Solid Waste: Segregate into "Solid Hazardous Waste" (Label: Toxic, Irritant).
-
Liquid Waste (Aqueous): Segregate into "Aqueous Toxic" streams.
-
Liquid Waste (Organic): Segregate into Halogenated/Non-Halogenated solvent waste.
Visualized Workflow
The following diagram illustrates the decision logic for safe handling.
Caption: Decision logic for PPE selection and operational workflow based on mass and hazard containment.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[4] 1-(Oxetan-3-yl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link][4]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Piperazine: Systemic Agent. CDC/NIOSH Pocket Guide to Chemical Hazards. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 1-(Oxetan-3-yl)piperazine. [Link][4]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
